6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 227.17 g/mol. It is classified under the category of halides and is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. The compound is recognized by its CAS number 1158750-95-8 and has a high purity level of at least 98% as indicated by suppliers such as Synblock .
The synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride typically involves several key steps:
In industrial contexts, optimized synthetic routes are employed to scale up production, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
The molecular structure of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system. The structural formula can be represented as follows:
Key data points include:
6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism by which 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride exerts its effects largely depends on its application in biological contexts. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through various biochemical pathways. The precise pathways involved can vary based on the target and biological context in which this compound is utilized.
The compound has been classified under GHS hazard pictograms indicating potential risks such as skin irritation and respiratory issues upon exposure.
6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:
Palladium-catalyzed cross-coupling methodologies have revolutionized the construction of spirocyclic amine frameworks, particularly for the assembly of 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride's core structure. The BrettPhos and RuPhos ligand systems (Figure 1) have demonstrated exceptional efficacy in facilitating C–N bond formation between complex nitrogen nucleophiles and functionalized aryl/heteroaryl halides under industrially viable conditions . These catalysts enable the regioselective coupling of protected diazaspiro[4.5]decane precursors with aryl electrophiles at remarkably low catalyst loadings (0.05–0.5 mol% Pd) and reduced reaction times (2–7 hours), addressing key limitations in traditional spirocyclic amine synthesis .
The exceptional functional group tolerance of BrettPhos-Pd systems permits coupling reactions in the presence of protic moieties including phenolic OH, aliphatic alcohols, carboxylic acids, and enolizable ketones – functionalities often incompatible with conventional cross-coupling conditions . This versatility is exemplified in the coupling of 6-methyl-2,6-diazaspiro[4.5]decane intermediates with ortho-substituted aryl chlorides (e.g., 2-chloro-p-xylene), traditionally challenging substrates that exhibit significantly reduced reactivity in copper-catalyzed systems [9]. Optimization studies identified critical reaction parameters including:
Table 1: Optimized Conditions for Pd-Catalyzed Spirocycle Functionalization
| Base | Solvent System | Temperature (°C) | Conversion (%) | Selectivity (%) | 
|---|---|---|---|---|
| LHMDS | Dioxane | 100 | 98 | >99 | 
| NaOt-Bu | Dioxane | 80 | 92 | 98 | 
| KOt-Bu | Toluene | 90 | 95 | 97 | 
| Cs₂CO₃ | Toluene/H₂O | 80 | 89 | 96 | 
The solvent-dependent reactivity profile reveals that anhydrous dioxane with LHMDS base provides optimal performance for sensitive substrates, while aqueous-tolerant systems enable couplings with hydrophilic spirocyclic intermediates [9]. This methodology has been successfully adapted for the synthesis of advanced intermediates toward pharmaceutically relevant targets, demonstrating compatibility with sterically encumbered systems and heterocyclic electrophiles that previously required stoichiometric metalation approaches [9] [10].
The distinct electronic environments of the two nitrogen atoms within the 6-methyl-2,6-diazaspiro[4.5]decane scaffold (tertiary vs. secondary amine) enables sophisticated regioselective transformations critical for drug discovery applications. The secondary amine at position 2 (pKa ~9.5) exhibits significantly enhanced nucleophilicity compared to the tertiary methylated nitrogen at position 6 (pKa ~10.8), allowing chemoselective N-functionalization without competitive dialkylation [3] [6]. This differential reactivity is exploited through protecting group strategies and catalyst-controlled coupling reactions to achieve precise molecular diversification.
Protection-deprotection sequences provide essential control for selective functionalization, with the secondary amine preferentially captured by electron-withdrawing groups while the tertiary amine remains unaffected [5] [6]:
Table 2: Protecting Group Strategies for Regioselective Modification
| Protecting Group | Selectivity | Deprotection Conditions | Yield Range (%) | 
|---|---|---|---|
| Boc anhydride | N2-Selective | TFA/DCM (0°C, 30 min) | 85-92 | 
| Cbz chloride | N2-Selective | H₂/Pd-C (rt, 2h) | 88-95 | 
| Benzoyl chloride | N2-Selective | LiOH/THF-H₂O (reflux) | 78-85 | 
| Di-tert-butyl dicarbonate | N2-Selective | Microwave irradiation | 90-97 | 
The steric environment surrounding N2 profoundly influences coupling efficiency, with palladium catalysts exhibiting dramatically different reactivity profiles. BrettPhos-Pd complexes achieve >95:5 N2-selectivity in arylations of unprotected 6-methyl-2,6-diazaspiro[4.5]decane, while RuPhos-Pd systems favor functionalization at the less hindered position [6]. Computational modeling reveals this selectivity arises from differential transition state energies – the bulkier BrettPhos ligand experiences significant steric repulsion with the C₃ and C₄ methylene groups when approaching N6, effectively directing coupling to N2 . This phenomenon enables direct functionalization without protection-deprotection sequences, streamlining synthetic routes to N2-arylated derivatives of pharmaceutical interest.
The quaternary spirocenter in 6-methyl-2,6-diazaspiro[4.5]decane introduces complex stereochemical considerations during synthesis. Racemic mixtures are typically obtained through classical cyclization methods, necessitating advanced resolution techniques for enantiopure material production [5] [9]. Diastereomeric salt resolution using chiral acids remains the most industrially viable approach, with L-gulonic acid demonstrating exceptional discrimination between enantiomers during crystallization from 2-methyltetrahydrofuran/heptane mixtures (e.e. >99% at 45% maximum theoretical yield) [5].
Thermodynamic control strategies leverage the energy differential between diastereomeric transition states during ring-forming steps. Studies of intramolecular reductive amination reveal a pronounced preference for the equatorial methyl configuration due to 1,3-diaxial strain minimization in the transition state [9]. This effect is magnified in polar aprotic solvents (DMF, NMP), achieving diastereomeric ratios up to 8:1 at equilibrium. The diastereoselectivity is further enhanced through crystallization-induced diastereomer separation (CIDS), where the preferential crystallization of one isomer drives the equilibrium toward the desired stereoisomer [5] [9].
Table 3: Enantiomeric Excess Achieved via Different Resolution Methods
| Resolution Technique | Resolving Agent | Solvent System | e.e. (%) | Yield (%) | 
|---|---|---|---|---|
| Diastereomeric salt formation | L-Gulonic acid | 2-MeTHF/n-Heptane | >99 | 41 | 
| Enzymatic resolution | Lipase PS-IM | MTBE/pH 7.0 buffer | 88 | 35 | 
| Chiral chromatography | Cellulose tribenzoate | Ethanol/heptane | 99 | 28 | 
| Kinetic enzymatic hydrolysis | CAL-B | iPrOAc | 95 | 40 | 
Asymmetric hydrogenation of cyclic enecarbamates using DuPhos-Rh catalysts provides an alternative route to enantiomerically enriched spirocyclic amines, achieving 92% e.e. at 85% conversion when employing (R,R)-Et-DuPhos as the chiral ligand [5]. This methodology benefits from catalyst-controlled stereoselectivity and compatibility with diverse N-protecting groups, though substrate synthesis complexity presents practical limitations for large-scale applications. Recent advances in enantioselective desymmetrization of prochiral spirodiones have shown promise for direct access to enantiopure scaffolds without resolution steps, though these methods remain developmental for 6-methyl-2,6-diazaspiro[4.5]decane specifically [9].
Conversion of 6-methyl-2,6-diazaspiro[4.5]decane to its dihydrochloride salt (CAS 2705211-40-9) significantly enhances physicochemical properties critical for pharmaceutical processing and formulation. The salt formation process involves precise stoichiometric protonation using hydrochloric acid in anhydrous ethanol or isopropanol, with careful endpoint control (pH 1.5-2.0) to ensure complete di-salt formation without decomposition of the sensitive spirocyclic framework [8]. Crystallization is optimally performed from ethanol/diethyl ether mixtures, yielding high-purity (>99.0% HPLC) material with consistent particle size distribution (D90 < 50µm) suitable for direct compression tableting .
The dihydrochloride salt exhibits markedly improved aqueous solubility (182 mg/mL in purified water at 25°C) compared to the free base form (<5 mg/mL), attributable to the hydrochloride counterions disrupting crystal lattice energy and facilitating solvation [8]. This enhanced solubility profile is maintained across physiologically relevant pH ranges (pH 1.2-6.8), reducing food effect concerns in oral administration. Stability studies reveal exceptional solid-state resilience when stored under inert atmosphere at room temperature, with <0.5% degradation after 24 months and no observable polymorphic transitions under ICH accelerated conditions (40°C/75% RH) [6].
Table 4: Polymorph Screening and Stability Characteristics
| Parameter | Form A | Form B | Hydrate | 
|---|---|---|---|
| Crystallization Solvent | EtOH/Et₂O | iPrOH/acetone | H₂O/iPrOH | 
| Hygroscopicity (% wt gain) | 0.8 at 80% RH | 12.3 at 80% RH | 1.2 at 80% RH | 
| Thermal Behavior | mp 248°C dec. | mp 232°C dec. | mp 225°C dec. | 
| Aqueous Solubility (25°C) | 182 mg/mL | 159 mg/mL | 210 mg/mL | 
| Preferred Form | ✓ (Stable) | (Metastable) | (Hydrate) | 
Polymorph screening identified three crystalline forms, with the non-hygroscopic Form A demonstrating optimal stability for pharmaceutical development [8]. This form exhibits characteristic PXRD peaks at 2θ = 7.8°, 15.6°, 21.3°, and 26.7° (±0.2°), providing a critical quality attribute for manufacturing control. The counterion effect extends beyond solubility enhancement to improved chemical stability – protonation of both nitrogen centers prevents oxidative degradation pathways observed in the free base, particularly N-oxidation at the tertiary amine and ring-opening hydrolysis at the secondary amine site [8].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1